Aripiprazole D8 Aripiprazole D8 Aripiprazole D8 is the deuterium labeled Aripiprazole, which is a human 5-HT1A receptor partial agonist with a Ki of 4.2 nM.
Brand Name: Vulcanchem
CAS No.: 1089115-06-9
VCID: VC0001707
InChI: InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2
SMILES: C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Molecular Formula: C23H19D8Cl2N3O2
Molecular Weight: 456.4 g/mol

Aripiprazole D8

CAS No.: 1089115-06-9

Inhibitors

VCID: VC0001707

Molecular Formula: C23H19D8Cl2N3O2

Molecular Weight: 456.4 g/mol

Aripiprazole D8 - 1089115-06-9

CAS No. 1089115-06-9
Product Name Aripiprazole D8
Molecular Formula C23H19D8Cl2N3O2
Molecular Weight 456.4 g/mol
IUPAC Name 7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2
Standard InChIKey CEUORZQYGODEFX-FUEQIQQISA-N
Isomeric SMILES [2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(CCC(=O)N3)C=C2)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H]
SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Canonical SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Description Aripiprazole D8 is the deuterium labeled Aripiprazole, which is a human 5-HT1A receptor partial agonist with a Ki of 4.2 nM.
PubChem Compound 25145107
Last Modified Nov 11 2021
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